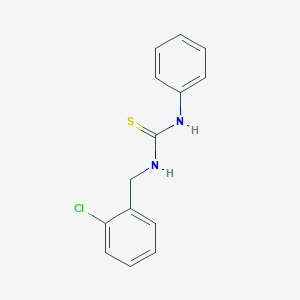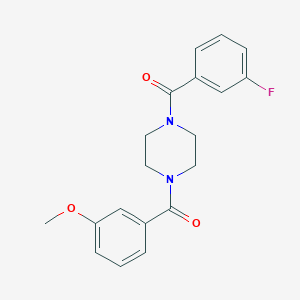![molecular formula C20H22N4O3 B5578714 2,8-dimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-4-quinolinecarboxamide](/img/structure/B5578714.png)
2,8-dimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-dimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.16919058 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Properties
Research efforts have been focused on synthesizing derivatives of quinoline and oxadiazole compounds due to their significant pharmacological activities. For instance, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines revealed potent cytotoxic activities against various cancer cell lines, highlighting the potential of quinoline derivatives in anticancer drug development (Deady et al., 2003). Similarly, compounds containing the quinoxaline ring fused with tetrazoles and oxadiazoles have shown a range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant activities, underscoring the versatility of these compounds in drug design (Kethireddy et al., 2017).
Antimicrobial and Antifungal Activities
Quinoline derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, suggesting their potential as therapeutic agents against various microbial infections. The preparation and evaluation of quinoline derivatives containing an azole nucleus demonstrated significant antimicrobial activity, indicating the therapeutic potential of these compounds (Özyanik et al., 2012). Moreover, novel pyrazoline and pyrazole derivatives have been explored for their antibacterial and antifungal activities, further highlighting the broad-spectrum antimicrobial potential of quinoline-based compounds (Hassan, 2013).
Potential as Radioligands and Receptor Antagonists
Quinoline-2-carboxamides have been synthesized and evaluated as serotonin type-3 (5-HT3) receptor antagonists, showcasing the role of these compounds in developing treatments for conditions mediated by this receptor, such as nausea and anxiety (Mahesh et al., 2011). Additionally, N-[11C]methylated quinoline-2-carboxamides have been labeled and evaluated as potential radioligands for visualizing peripheral benzodiazepine receptors, indicating their utility in diagnostic imaging and potentially guiding therapeutic interventions (Matarrese et al., 2001).
Eigenschaften
IUPAC Name |
2,8-dimethyl-N-[2-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-12-5-3-6-14-15(11-13(2)22-18(12)14)19(25)21-9-8-17-23-20(27-24-17)16-7-4-10-26-16/h3,5-6,11,16H,4,7-10H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVQSGNWBNGLNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)NCCC3=NOC(=N3)C4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methyl-4-(4-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]methyl}phenyl)-2-butanol](/img/structure/B5578640.png)
![7-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5578651.png)

![N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5578656.png)
![1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyrimidin-2-yl-1,4-diazepane](/img/structure/B5578674.png)


![N'-[(5-ethyl-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5578692.png)
![2-[(2'-fluorobiphenyl-2-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5578700.png)

![2-methyl-5-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzenesulfonamide hydrochloride](/img/structure/B5578706.png)

![N-isopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5578708.png)
![8-(2,4-difluorobenzoyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578712.png)
